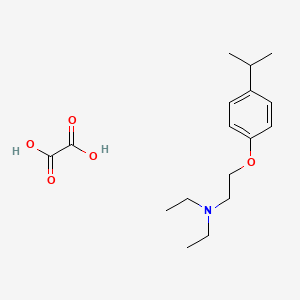![molecular formula C15H19BrN2O2S B4927596 1-{[(4-bromobenzyl)thio]acetyl}-4-piperidinecarboxamide](/img/structure/B4927596.png)
1-{[(4-bromobenzyl)thio]acetyl}-4-piperidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{[(4-bromobenzyl)thio]acetyl}-4-piperidinecarboxamide, also known as BPTA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. BPTA is a thiol-reactive compound that can selectively modify cysteine residues in proteins, making it a valuable tool for studying protein function and structure.
Wirkmechanismus
1-{[(4-bromobenzyl)thio]acetyl}-4-piperidinecarboxamide selectively modifies cysteine residues in proteins by forming a covalent bond with the thiol group of cysteine. This modification can result in changes in protein function and structure, allowing for the study of protein activity and interactions.
Biochemical and Physiological Effects:
This compound has been shown to have minimal effects on protein function and cell viability at low concentrations. However, at high concentrations, this compound can cause protein aggregation and cell toxicity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-{[(4-bromobenzyl)thio]acetyl}-4-piperidinecarboxamide is its selectivity for cysteine residues in proteins, allowing for the study of specific proteins and their interactions. This compound is also a relatively simple and inexpensive compound to synthesize. However, this compound can cause protein aggregation and cell toxicity at high concentrations, limiting its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 1-{[(4-bromobenzyl)thio]acetyl}-4-piperidinecarboxamide. One area of interest is the development of new methods for protein modification using this compound. Another area of interest is the use of this compound in drug discovery, particularly in the identification of new drug targets and the screening of compound libraries. Additionally, the use of this compound in proteomics and the study of protein interactions is an area of ongoing research.
Synthesemethoden
1-{[(4-bromobenzyl)thio]acetyl}-4-piperidinecarboxamide can be synthesized using a two-step procedure. The first step involves the reaction of 4-bromobenzyl bromide with thioacetic acid in the presence of potassium carbonate. This reaction yields 4-bromobenzyl thioacetate, which is then reacted with piperidine-4-carboxylic acid in the presence of triethylamine and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride. The final product is obtained by deprotection of the thioacetate group using sodium hydroxide.
Wissenschaftliche Forschungsanwendungen
1-{[(4-bromobenzyl)thio]acetyl}-4-piperidinecarboxamide has been used in various scientific research applications, including protein modification, proteomics, and drug discovery. This compound can selectively modify cysteine residues in proteins, allowing for the study of protein function and structure. This compound has also been used in proteomics to identify cysteine-containing peptides in complex protein mixtures. In drug discovery, this compound has been used to screen compound libraries for potential drug candidates by selectively modifying cysteine residues in target proteins.
Eigenschaften
IUPAC Name |
1-[2-[(4-bromophenyl)methylsulfanyl]acetyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BrN2O2S/c16-13-3-1-11(2-4-13)9-21-10-14(19)18-7-5-12(6-8-18)15(17)20/h1-4,12H,5-10H2,(H2,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQSFUSSZGBOISS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)CSCC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 4-{5-[(4-phenyl-1,4-diazepan-1-yl)methyl]-1,2,4-oxadiazol-3-yl}benzoate](/img/structure/B4927521.png)
![N-[2-(dimethylamino)ethyl]-N-methyl-3-({1-[(2E)-3-phenyl-2-propen-1-yl]-4-piperidinyl}oxy)benzamide](/img/structure/B4927535.png)
![2-(2-chlorophenyl)-3-[(4-methoxyphenyl)sulfonyl]-1,3-thiazolidine](/img/structure/B4927548.png)



![methyl 3-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]benzoate](/img/structure/B4927579.png)


![4-[2-(3-hydroxybenzoyl)hydrazino]-4-oxobutanoic acid](/img/structure/B4927601.png)


![3-fluoro-N-({[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B4927614.png)
![4-methoxybenzyl 4-[4-(acetyloxy)-3-methoxyphenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4927617.png)